4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-[1-(2-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6OS/c1-3-13-6-4-5-7-16(13)27-12(2)17(24-26-27)18-22-20(29-25-18)23-19(28)14-8-10-15(21)11-9-14/h4-11H,3H2,1-2H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOHNIGXTVLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzamide core linked to a thiadiazole and triazole moiety, which are known for their biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. The compound has been evaluated against various microorganisms:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Moderate activity |
| Candida albicans | Moderate activity |
| Bacillus subtilis | Moderate activity |
In a study involving derivatives of triazole compounds, it was found that modifications in the structure could enhance antimicrobial efficacy. The presence of both triazole and thiadiazole rings contributes to the compound’s ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. The compound has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 14 |
| A2780 (ovarian cancer) | 19 |
| U87 (glioblastoma) | >50 (no significant activity) |
The mechanism of action appears to involve the inhibition of specific protein-protein interactions essential for cancer cell proliferation. For instance, studies have indicated that modifications to the phenylacetamide moiety can enhance cytotoxicity by improving binding affinity to target proteins involved in cell cycle regulation .
Case Studies
- Case Study on Antimicrobial Efficacy : In a study evaluating various derivatives of triazoles, it was observed that compounds with a similar structural framework exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of electron-withdrawing groups significantly improved the antimicrobial potency .
- Case Study on Anticancer Properties : Another investigation focused on the anticancer activity of triazole derivatives demonstrated that specific modifications led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. The findings suggested that compounds with bulky substituents at specific positions were more effective in inhibiting tumor growth .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Disruption of Membrane Integrity : The interaction with microbial membranes could lead to increased permeability and eventual cell lysis.
- Modulation of Signaling Pathways : By interfering with protein-protein interactions critical for cell signaling in cancer cells, the compound can induce apoptosis or halt proliferation.
Comparison with Similar Compounds
Core Scaffold Modifications
The compound’s closest analogs differ in substituents on the triazole and aryl moieties:
- C200-4498 : Replaces the 2-ethylphenyl group with 3,4-dimethylphenyl, increasing steric bulk but maintaining a lipophilic profile (logP = 5.11) .
- Compounds 4 and 5 () : Feature fluorophenyl and chlorophenyl groups on the triazole, demonstrating isostructurality in crystal packing despite halogen differences .
Crystallographic and Packing Behavior
Isostructurality and Halogen Effects
Hydrogen Bonding and Stability
Solvent and Recrystallization Effects
Thiadiazole Derivatives in Therapeutics
Bioavailability Considerations
- logP and Solubility : The target compound’s estimated logP (~5.1) and logSw (-5.3) indicate high lipophilicity, which may limit aqueous solubility but enhance membrane permeability .
- Polar Surface Area (PSA) : A PSA of ~70.8 Ų (similar to C200-4498) suggests moderate blood-brain barrier penetration, aligning with CNS drug design principles .
Q & A
Q. How can researchers resolve contradictions in bioactivity data across different bacterial strains?
- Methodological Answer :
- Dose-response curves : Use GraphPad Prism to calculate EC₅₀ values for each strain.
- Resistance gene profiling : Perform PCR for common efflux pumps (e.g., AcrAB-TolC).
- Membrane permeability assays : Compare intracellular accumulation via LC-MS in sensitive vs. resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
